molecular formula C12H7Cl2FO B6374586 5-(2,4-Dichlorophenyl)-2-fluorophenol CAS No. 1261971-50-9

5-(2,4-Dichlorophenyl)-2-fluorophenol

Cat. No.: B6374586
CAS No.: 1261971-50-9
M. Wt: 257.08 g/mol
InChI Key: JLYFIUBUPGWTEY-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-2-fluorophenol is an organic compound characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dichlorophenyl)-2-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the chlorination of 2-fluorophenol followed by further substitution reactions to introduce the dichlorophenyl group. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize advanced reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-2-fluorophenol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.

    Substitution: This reaction can replace one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions may produce various halogenated phenols .

Scientific Research Applications

5-(2,4-Dichlorophenyl)-2-fluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2,4-Dichlorophenyl)-2-fluorophenol involves its interaction with specific molecular targets. These interactions can disrupt normal cellular processes, leading to various biological effects. The compound may act by binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Similar in structure but lacks the fluorine atom.

    2-Fluorophenol: Similar in structure but lacks the chlorine atoms.

    2,4-Dichlorophenoxyacetic acid: Contains similar chlorinated phenyl groups but has different functional groups.

Uniqueness

5-(2,4-Dichlorophenyl)-2-fluorophenol is unique due to the presence of both chlorine and fluorine atoms on the phenol ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-2-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2FO/c13-8-2-3-9(10(14)6-8)7-1-4-11(15)12(16)5-7/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYFIUBUPGWTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684441
Record name 2',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-50-9
Record name [1,1′-Biphenyl]-3-ol, 2′,4′-dichloro-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261971-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',4'-Dichloro-4-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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